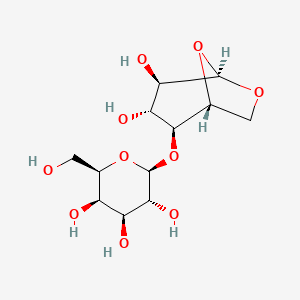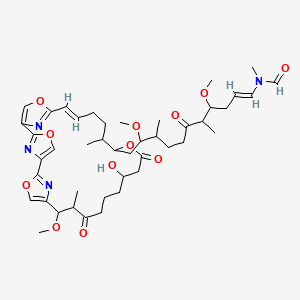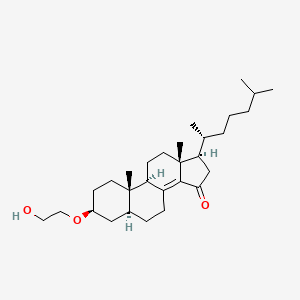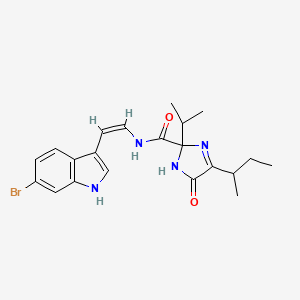![molecular formula C15H17FN2S B1250184 2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline
Overview
Description
2-[[2-[(dimethylamino)methyl]phenyl]thio]-5-fluoroaniline is an aryl sulfide.
Scientific Research Applications
Fluorescent Molecular Probes
2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline and its derivatives have been utilized in the development of fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which is correlated with solvent polarity. This characteristic is useful in developing ultrasensitive fluorescent molecular probes for studying a variety of biological events and processes (Diwu et al., 1997).
Synthesis of Bioactive Compounds
The compound and its analogs have been used in the synthesis of various bioactive compounds. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these derivatives have shown significant effectiveness in these areas (Malhotra et al., 2013).
Intermediate in Drug Synthesis
This chemical is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method involving this compound as an intermediate has been established, which is crucial in the synthesis of such drugs (Zhao et al., 2017).
Serotonin Transporter Imaging
2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline derivatives have been synthesized for use as serotonin transporter (SERT) imaging agents. These ligands have displayed high binding affinities to SERT and have been proposed as promising positron emission computed tomography imaging agents for mapping SERT binding sites in the brain (Parhi et al., 2007).
Metal Ion Sensing
Derivatives of 2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline have been investigated for their ability to chelate metal ions. Certain derivatives have shown specificity in chelating metal ions like Zn+2, which is useful in applications such as metal ion sensing in different media (Hong et al., 2012).
properties
Product Name |
2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline |
|---|---|
Molecular Formula |
C15H17FN2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-fluoroaniline |
InChI |
InChI=1S/C15H17FN2S/c1-18(2)10-11-5-3-4-6-14(11)19-15-8-7-12(16)9-13(15)17/h3-9H,10,17H2,1-2H3 |
InChI Key |
ODXYYPIOITXURW-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)F)N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)F)N |
synonyms |
DAFPTB cpd N,N-dimethyl-2-(2-amino-4-(18F)fluorophenylthio)benzylamine N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid](/img/structure/B1250101.png)


![(E)-3-(6-acetamidopyridin-3-yl)-N-[[1-[2,4-dichloro-3-[(2-methylquinolin-8-yl)oxymethyl]phenyl]pyrrol-2-yl]methyl]prop-2-enamide](/img/structure/B1250106.png)
![2-Phenylpyrazolo[1,5-c]quinazoline](/img/structure/B1250111.png)








